molecular formula C20H18N4O2S2 B2820273 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392291-34-8

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No. B2820273
CAS RN: 392291-34-8
M. Wt: 410.51
InChI Key: OYCJLOZTYUMELX-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of electrophilic reagents and various o-amino nitriles or o-amino esters as 1,4-binucleophiles . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide”, also known as “(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide”.

Antibacterial Applications

This compound has shown significant potential in antibacterial research. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibacterial agents .

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of cancer cells. Its mechanism involves interfering with the cell cycle and inducing apoptosis in cancerous cells. This makes it a valuable compound in the development of new anticancer drugs .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Antidiabetic Applications

The compound has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves modulating the activity of enzymes involved in glucose metabolism, making it a promising candidate for developing new antidiabetic drugs.

These applications highlight the versatility and potential of “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide” in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Synthesis of some new thiazolo[3,2-a]pyrimidine derivatives and screening of their in vitro antibacterial and antitubercular activities Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Therapeutic potential of heterocyclic pyrimidine scaffolds

properties

IUPAC Name

(E)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)(H,22,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCJLOZTYUMELX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

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